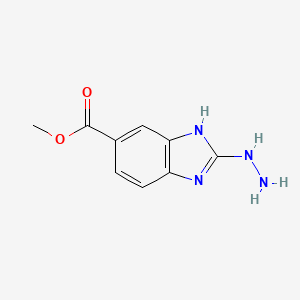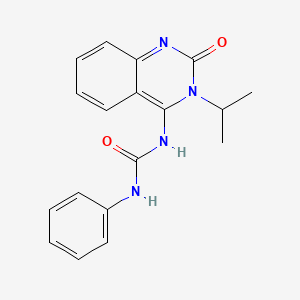![molecular formula C24H21N3O4 B14107519 5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B14107519.png)
5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydropyrimidoquinoline core. The presence of multiple functional groups in this molecule makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
The synthesis of 5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can be achieved through a multi-step process involving various organic reactions. One common synthetic route involves the initial formation of the benzyloxyphenyl intermediate, followed by its coupling with a suitable pyrimidoquinoline precursor. The reaction conditions typically include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.
Scientific Research Applications
5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The presence of multiple functional groups allows for diverse interactions with different molecular targets, making it a versatile compound for various applications.
Comparison with Similar Compounds
Compared to other similar compounds, 5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione stands out due to its unique structural features and reactivity. Similar compounds include:
5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one: Known for its potent enzyme inhibition properties.
(4-benzyloxy)phenylacetic acid: Used in various organic synthesis applications.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-(4-phenylmethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C24H21N3O4/c28-18-8-4-7-17-20(18)19(21-22(25-17)26-24(30)27-23(21)29)15-9-11-16(12-10-15)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H3,25,26,27,29,30) |
InChI Key |
YETKRKOCNQZDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14107439.png)
![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14107446.png)
![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107455.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107461.png)


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14107479.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107495.png)

![7-Chloro-2-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107513.png)
![N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107515.png)
![5-(2-Fluorophenyl)-4-(hydroxy{4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B14107516.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14107520.png)
